molecular formula C19H16F3N5O2 B2480924 (2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-89-5

(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Número de catálogo B2480924
Número CAS: 2034342-89-5
Peso molecular: 403.365
Clave InChI: HTMJDUODXADLFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" involves multi-step organic reactions, including the use of specific inhibitors for medical purposes such as dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment (Ammirati et al., 2009). Another example is the synthesis of antiprotozoal agents through the creation of quinolin-piperazin-pyrrolidin methanone derivatives (Ansari et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by techniques such as X-ray diffraction, providing detailed insights into the molecular conformation, spatial arrangement, and interactions within the crystal lattice. For instance, compounds with bioactive heterocycles have been structurally elucidated and analyzed for antiproliferative activity, showcasing the complex interactions that govern their biological activities (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail selective functionalization, substitution, and conjugation reactions, pivotal for modulating their biological activities. For example, the synthesis and evaluation of various derivatives for TRPV4 antagonistic activity for pain treatment illustrate the chemical modifications and structure-activity relationships critical in developing therapeutic agents (Tsuno et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems and their formulation into dosage forms. The synthesis and characterization of similar compounds provide valuable information on these aspects, facilitating their application in drug development processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the therapeutic efficacy and safety of these compounds. Studies on their metabolism, excretion, and pharmacokinetics, such as the detailed examination of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, reveal the metabolic pathways and potential for drug interactions (Sharma et al., 2012).

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

  • A study on a similar compound, a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment, examined its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This research provides insights into the drug's absorption, major metabolic pathways, and elimination processes (Sharma et al., 2012).

Synthesis and Molecular Docking

  • Research on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, structurally related to the compound , showed significant anti-proliferative activities in human breast cancer cell lines. Molecular docking studies provided insights into their binding affinity and structure-activity relationship (Parveen et al., 2017).

Pharmacological Properties

  • A study on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents and structurally similar to the compound, detailed its synthesis, antibacterial activities, and pharmacological properties. This research is valuable for understanding the potential medical applications of such compounds (Chu et al., 1991).

Imaging Agents in Parkinson's Disease

  • The synthesis of HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, is related to the compound of interest. It illustrates the process of creating imaging agents for neurological conditions (Wang et al., 2017).

Antibacterial Agents

  • A study on piperazinyl oxazolidinone, an antibacterial agent active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, highlights the structural activity and potential medical applications of compounds with a piperazine structure (Tucker et al., 1998).

CNS Stimulant Activity

  • Research on 5,8-methanoquinazolines fused with imidazole, thiadiazole, pyrimidine, and 1,3,5-triazine, which are structurally related, demonstrated central nervous system stimulant activities. This study provides insights into the neurological potential of such compounds (Nagai et al., 1998).

Propiedades

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)15-10-16(24-11-23-15)26-5-7-27(8-6-26)18(29)13-9-17(28)25-14-4-2-1-3-12(13)14/h1-4,9-11H,5-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJDUODXADLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyquinolin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.